![molecular formula C18H12Cl3NO2 B12528075 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835601-98-4](/img/structure/B12528075.png)
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is an organic compound with the molecular formula C12H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its three chlorine atoms and phenoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves the reaction of 5-chloro-2-nitrophenol with 2,4-dichlorophenol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group.
Reduction: The nitro group can be reduced back to an aniline group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or tin(II) chloride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Aplicaciones Científicas De Investigación
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets. The compound’s phenoxy groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
2,4,4’-Trichloro-2-aminodiphenyl ether: Another compound with similar chlorine and phenoxy groups.
Uniqueness
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
835601-98-4 |
|---|---|
Fórmula molecular |
C18H12Cl3NO2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H12Cl3NO2/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10H,22H2 |
Clave InChI |
PIFSEDBXZKSJHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


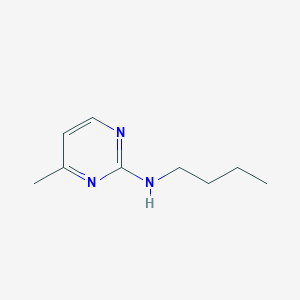
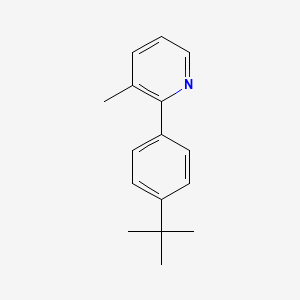
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)


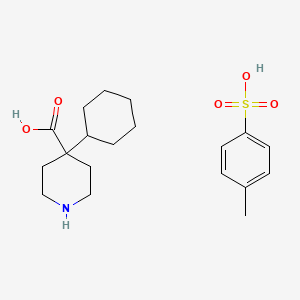
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
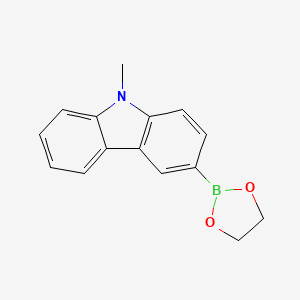
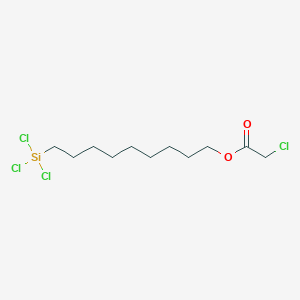
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)

![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

